Product packaging for 3-(Difluoromethyl)cyclopentan-1-one(Cat. No.:CAS No. 1780799-97-4)

3-(Difluoromethyl)cyclopentan-1-one

Cat. No.: B2854386
CAS No.: 1780799-97-4
M. Wt: 134.126
InChI Key: JGASSVCBOUDHJN-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)cyclopentan-1-one (CAS 1780799-97-4) is a high-purity fluorinated cycloketone serving as a critical synthetic intermediate in pharmaceutical and agrochemical research. With a molecular formula of C6H8F2O and a molecular weight of 134.12 g/mol, this compound features a difluoromethyl group on a cyclopentanone scaffold, making it a valuable building block for the design of novel bioactive molecules . The incorporation of fluorine atoms, particularly the difluoromethyl (CF2H) group, is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and membrane permeability of lead compounds . This compound is especially relevant in the development of mechanism-based inactivators for enzymes such as γ-aminobutyric acid aminotransferase (GABA-AT) and human ornithine aminotransferase (hOAT) . Research indicates that analogues derived from similar difluoromethylated cyclopentane cores exhibit high potency and selectivity in inactivating these enzyme targets, showing promise for the treatment of conditions such as addiction, epilepsy, and hepatocellular carcinoma . The ketone functionality provides a versatile handle for further synthetic elaboration, including reductive amination or conversion to other heterocyclic systems, enabling researchers to explore diverse chemical space in drug discovery projects. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8F2O B2854386 3-(Difluoromethyl)cyclopentan-1-one CAS No. 1780799-97-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(difluoromethyl)cyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O/c7-6(8)4-1-2-5(9)3-4/h4,6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGASSVCBOUDHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Difluoromethyl Cyclopentan 1 One

Strategies for the Stereoselective and Regioselective Introduction of the Difluoromethyl Moiety

The precise placement of the difluoromethyl group on the cyclopentanone (B42830) ring is crucial for its intended biological activity. Modern synthetic chemistry offers a variety of strategies to achieve this with high levels of control over stereochemistry and regiochemistry.

Nucleophilic Difluoromethylation Approaches

Nucleophilic difluoromethylation is a powerful strategy that involves the introduction of a "CF2H-" equivalent. This can be achieved through various methods, including the use of difluorocarbene and the direct addition of difluoromethyl anions to carbonyl precursors.

Difluorocarbene (:CF2), a highly reactive intermediate, serves as a versatile one-carbon unit for the synthesis of difluoromethylated compounds. researchgate.net Its generation from precursors like trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) allows for the construction of fluorinated cyclopentanone frameworks. researchgate.netarkat-usa.org One effective strategy involves the reaction of silyl (B83357) dienol ethers with difluorocarbene. This reaction can be catalyzed by transition metals like nickel(II) or can proceed under metal-free, organocatalytic conditions using a proton sponge. arkat-usa.org

The process typically involves the chemoselective difluorocyclopropanation of the silyl dienol ether, followed by a vinylcyclopropane/cyclopentene (B43876) (VCP) rearrangement to yield 5,5-difluorocyclopent-1-en-1-yl silyl ethers. arkat-usa.org These intermediates can then be converted to the corresponding α,α-difluorocyclopentanone derivatives. arkat-usa.org The use of transition-metal-difluorocarbene complexes, such as those derived from copper(I) and nickel(II), allows for the regioselective synthesis of both 4,4-difluoro- and 5,5-difluorocyclopent-1-en-1-yl silyl ethers from silyl dienol ethers. thieme-connect.com

PrecursorReagentCatalystProductReference
Silyl dienol etherTFDAProton Sponge5,5-Difluorocyclopent-1-en-1-yl silyl ether arkat-usa.org
Silyl dienol etherDifluorocarbeneCopper(I) or Nickel(II)4,4-Difluoro- or 5,5-Difluorocyclopent-1-en-1-yl silyl ether thieme-connect.com

The direct addition of a difluoromethyl anion (CF2H-) to an electrophilic carbonyl precursor is another key nucleophilic approach. masterorganicchemistry.com This method often involves the in-situ generation of the difluoromethyl anion from a suitable precursor. For instance, the reaction of a thiolate with difluorocarbene can generate a difluoromethyl anion, which then undergoes intramolecular nucleophilic addition to a ketone, cyano, or ester group to form various fluorinated heterocycles. researchgate.net This strategy provides a direct route to introduce the difluoromethyl group onto a pre-existing cyclic framework. The reversibility of nucleophilic addition depends on the basicity of the nucleophile. masterorganicchemistry.com

Radical-Mediated Difluoromethylation Reactions

Radical-mediated processes offer an alternative pathway for the introduction of the difluoromethyl group. These reactions typically involve the generation of a difluoromethyl radical (•CF2H), which can then add to unsaturated C-C bonds. nih.gov This strategy has been successfully applied to the hydrodifluoromethylation of alkenes and alkynes. nih.gov While direct radical difluoromethylation of a cyclopentanone enolate is less common, the functionalization of a cyclopentene precursor via radical addition of a CF2H source represents a viable, albeit less direct, route to 3-(difluoromethyl)cyclopentan-1-one. The development of radical-mediated reactions that are not reliant on oxidative chemical species has expanded the scope and utility of this approach. nih.gov

Electrophilic Fluorination Strategies for Cyclopentanone Derivatives

Electrophilic fluorination provides a conceptually different approach, where a fluorine atom is introduced onto a pre-formed cyclopentanone scaffold. Reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly used for this purpose. acs.orgsapub.org The strategy typically involves the fluorination of a β-ketoester or a similar cyclopentanone derivative. acs.org While this method primarily introduces a single fluorine atom, it can be a stepping stone towards the desired difluoromethyl group through subsequent transformations. The reactivity and success of electrophilic fluorination are often influenced by steric and electronic factors of the substrate. sapub.org

Electrochemical Methods for Fluorination and Difluoromethylation

Electrochemical methods present a modern and often more sustainable approach to fluorination and difluoromethylation. youtube.com These techniques utilize an electric current to drive the fluorination reaction, often in situ, avoiding the need for hazardous and expensive fluorinating reagents. youtube.com Electrochemical methods can be applied to the direct fluorination of organic compounds by generating a fluorine source at an anode. youtube.com More specifically, an electroreductively triggered two-pronged approach has been developed for the radical hydrodifluoromethylation of unsaturated C-C bonds, offering a powerful tool for accessing difluoromethylated compounds. nih.gov This method allows for the reconciliation of multiple redox processes under highly reducing conditions. nih.gov

Cyclopentanone Ring Construction with Integrated Fluorine Functionality

The direct construction of the this compound scaffold can be approached through various modern synthetic strategies. These methods often involve either the closure of a fluorinated acyclic precursor to form the cyclopentanone ring or the rearrangement of a cyclic precursor to introduce the required difluoromethyl group at the desired position.

Ring-Closing Reactions for Fluorinated Cyclopentanones

Ring-closing reactions are a powerful tool for the synthesis of cyclic compounds. In the context of fluorinated cyclopentanones, these methods rely on the cyclization of precursors that already contain the difluoromethyl moiety.

The Nazarov cyclization, a 4π-electrocyclization of divinyl ketones, is a classic method for constructing cyclopentenones. bohrium.com The regioselectivity of this reaction can be controlled by the electronic effects of substituents, including fluorine. researchgate.net While the direct synthesis of this compound via this method is not explicitly detailed in the literature, the synthesis of related 3-fluorocyclopent-2-en-1-ones from 2,2-difluorovinyl vinyl ketones highlights the principle of fluorine-directed cyclization. researchgate.net The strong electron-withdrawing nature of the difluoromethyl group would be expected to direct the cyclization in a similar manner, potentially providing access to a 3-(difluoromethyl)cyclopentenone intermediate that could be subsequently reduced to the target saturated ketone.

The regioselectivity in these Nazarov cyclizations is governed by the destabilizing effect of the fluorine substituents on the developing positive charge in the pentadienyl cation intermediate. This directs the formation of the double bond away from the fluorinated carbon. researchgate.net

Precursor TypeProduct TypeKey Feature
2,2-Difluorovinyl vinyl ketones3-Fluorocyclopent-2-en-1-onesβ-Cation destabilizing effect of fluorine substituents. researchgate.net
1-(Trifluoromethyl)vinyl vinyl ketones5-(Trifluoromethyl)cyclopent-2-en-1-onesβ-Cation destabilizing effect of the trifluoromethyl group. researchgate.net

Intramolecular carbofluorination represents another potential route for the synthesis of fluorinated cyclopentanones. These reactions involve the simultaneous formation of a carbon-carbon and a carbon-fluorine bond in a cyclic framework. While a specific application for the synthesis of this compound is not documented, methods for the intramolecular carbofluorination of internal α,β-ynones using reagents like Selectfluor have been developed to produce α-monofluoroalkenyl cyclopentanones. researchgate.net The adaptation of such a strategy, potentially starting from a precursor with a pre-installed difluoromethyl group, could be envisioned.

Ring-Opening and Rearrangement Approaches

An alternative to ring-closing reactions is the modification of existing cyclic systems through ring-opening or rearrangement reactions that introduce or reposition a difluoromethyl group.

The ring-opening of cyclopropanols is a versatile method for the synthesis of β-functionalized ketones. dntb.gov.uarsc.orgrsc.orgresearchgate.net Copper-catalyzed ring-opening trifluoromethylation of cyclopropanols has been successfully demonstrated, yielding β-trifluoromethyl ketones. dntb.gov.uarsc.orgresearchgate.net By analogy, a similar reaction employing a difluoromethylating agent could potentially lead to the formation of β-difluoromethyl ketones. If a suitable cyclopentyl-fused cyclopropanol (B106826) were used as a starting material, this could provide a route to this compound.

Similarly, the ring-opening of cyclobutanols provides access to γ-fluorinated ketones. Silver-catalyzed ring-opening fluorination of cyclobutanols with Selectfluor has been reported to be an efficient method. researchgate.net

A notable and directly relevant method for the synthesis of difluoromethyl-substituted cyclopentanones involves a visible light photoredox-catalyzed difluoromethylation and ring expansion of 1-(1-arylvinyl)cyclobutanols. bohrium.com This reaction proceeds via a 1,2-carbon migration, effectively expanding the four-membered cyclobutanol (B46151) ring to a five-membered cyclopentanone ring while introducing the difluoromethyl group. This approach offers a direct pathway to cyclopentanone derivatives bearing a difluoromethyl substituent. bohrium.com

The reaction is initiated by the generation of a difluoromethyl radical, which adds to the vinyl group of the cyclobutanol. The subsequent radical-polar crossover and semipinacol-type rearrangement lead to the ring-expanded cyclopentanone product.

Starting MaterialReaction TypeProduct
1-(1-Arylvinyl)cyclobutanolVisible light photoredox-catalyzed difluoromethylation and ring expansionDifluoromethyl-substituted cyclopentanone

Catalytic Systems in the Synthesis of this compound and Related Compounds

The direct incorporation of a difluoromethyl group into organic molecules presents unique challenges. Catalytic systems, employing transition metals or small organic molecules, have been developed to facilitate this transformation with greater efficiency and selectivity.

Transition metals are pivotal in forming carbon-fluorine bonds, offering diverse pathways for difluoromethylation through cross-coupling, radical reactions, and C-H activation.

Copper Catalysis: Copper-based systems are widely used for difluoromethylation due to their cost-effectiveness and versatile reactivity. beilstein-journals.org Copper catalysts can effectively mediate the difluoromethylation of various substrates, including aryl iodides, alkyl halides, and alkynes. rsc.orgchemrxiv.org For instance, copper-catalyzed radical cascade cyclization processes have been developed to synthesize complex difluoromethylated heterocyclic structures, such as indoloazepinone derivatives. rsc.orgrsc.org These reactions often involve a difluoromethyl radical generated from a suitable precursor, which then engages in C-C bond formation. researchgate.net A notable strategy involves the use of a difluoromethyl zinc reagent in a Negishi-type cross-coupling, which can be initiated by aryl radicals under copper catalysis to functionalize even unactivated alkyl iodides at room temperature. chemrxiv.org

Silver Catalysis: Silver catalysts, often used in conjunction with an oxidant, are effective in generating difluoromethyl radicals for subsequent C-H functionalization. nih.gov For example, AgNO3 has been used to catalyze the difluoromethylation of (hetero)aryl thiols and the activation of benzylic C-H bonds for fluorination. nih.govcas.cn Silver is also employed in cooperative dual catalytic systems with palladium to enable the direct difluoromethylation of aryl halides. cas.cn In some methodologies, silver salts are crucial for stabilizing in situ-generated anionic species like SCF2H, facilitating their reaction with electrophiles in a single step. fu-berlin.de

Nickel Catalysis: As a more economical alternative to palladium, nickel has gained significant attention for catalyzing cross-coupling reactions. acs.org Nickel-based systems are particularly effective for the activation of strong C-F bonds in aryl fluorides, allowing for their alkylation and the synthesis of complex molecular scaffolds. acs.orgnih.govresearchgate.net The versatility of nickel's oxidation states (Ni(0), Ni(II), Ni(III)) allows it to facilitate oxidative addition, transmetalation, and reductive elimination steps necessary for forming Ar–CF2H bonds. rsc.org Nickel-catalyzed hydrofluorination has also been developed for the regio- and enantioselective formation of C-F bonds in unactivated alkenes. nih.gov

Palladium Catalysis: Palladium is a cornerstone of cross-coupling chemistry, and its application in difluoromethylation is extensive. Palladium catalysts enable the coupling of various aryl (pseudo)halides and boronic acids with difluoromethyl sources. rsc.org Challenges such as slow transmetalation of the CF2H group onto palladium have been addressed through innovative ligand design and the development of novel reagents. rsc.orgnih.gov Recent advancements include visible-light-driven palladium catalysis, which allows for the 1,4-difluoromethyl difunctionalization of conjugated dienes using chlorodifluoromethane (B1668795) (Freon-22) as the difluoromethyl source under redox-neutral conditions. acs.orgchemrxiv.org Furthermore, palladium difluorocarbene complexes have been harnessed in catalytic couplings with terminal alkynes to produce valuable difluoromethylated alkynes. chinesechemsoc.org

Metal CatalystTypical Reagents/PrecursorsSubstrate ScopeKey Features & AdvantagesCitation
Copper (Cu)ICF₂CO₂Et, (DMPU)₂Zn(CF₂H)₂Indoles, alkynes, alkyl halidesCost-effective; enables radical cascade cyclizations and Negishi-type couplings. rsc.orgrsc.orgnih.gov
Silver (Ag)AgNO₃ with an oxidant (e.g., K₂S₂O₈)(Hetero)aryl thiols, benzylic C-H bondsEffective for generating CF₂H radicals; used in dual catalysis with Pd. rsc.orgnih.govcas.cn
Nickel (Ni)Ni(COD)₂/dppe, Ni(0) complexesAryl fluorides, polyfluoroaryl imines, unactivated alkenesEconomical alternative to Pd; excels at activating strong C-F bonds. acs.orgnih.govnih.gov
Palladium (Pd)TMSCF₂H, ClCF₂H (Freon-22)Aryl (pseudo)halides, boronic acids, conjugated dienesBroad substrate scope; enables advanced methods like decarbonylative and photoredox catalysis. rsc.orgnih.govchemrxiv.org

To avoid the potential toxicity and cost associated with transition metals, organocatalytic and metal-free synthetic routes have emerged as powerful alternatives. These methods often provide high yields under mild conditions.

Organocatalysis: Small organic molecules can catalyze reactions with high efficiency and stereoselectivity. For instance, the simple base triethylamine (B128534) has been used to catalyze the decarboxylative cyanomethylation of difluoromethyl ketones, producing β-difluoromethyl-β-hydroxynitriles in excellent yields. nih.govnih.gov Chiral thiourea (B124793) derivatives are effective organocatalysts for enantioselective cross-aldol reactions between ketones, including those with trifluoromethyl groups, to generate chiral tertiary alcohols. rsc.orgacs.org Another strategy involves the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to catalyze the insertion of isatins into aryl difluoronitromethyl ketones, a reaction that proceeds with 100% atom economy. acs.org

Metal-Free Methodologies: Several difluoromethylation reactions can proceed without any metal catalyst. A notable example is the N-difluoromethylation of pyridines and related heterocycles using ethyl bromodifluoroacetate. nih.govrsc.org This reaction is a two-step process involving N-alkylation followed by in-situ hydrolysis and decarboxylation, offering a straightforward, transition-metal-free route to N-CF2H compounds. nih.gov Photoinduced, metal-free protocols have also been developed for the difluoromethylation of N-heteroaromatics using reagents like [bis(difluoroacetoxy)iodo]benzene under visible light. researchgate.net Additionally, mechanochemical methods, which use mechanical force to drive reactions, have been applied to the synthesis of difluoromethyl enol ethers from ketones under solvent-free conditions. beilstein-journals.org

MethodologyCatalyst/ReagentReaction TypeKey AdvantagesCitation
OrganocatalysisTriethylamineDecarboxylative CyanomethylationInexpensive catalyst, mild conditions, high yields. nih.govnih.gov
OrganocatalysisThiourea derivativesEnantioselective Cross-AldolAccess to chiral fluorinated alcohols. rsc.orgacs.org
OrganocatalysisDBUIsatin Insertion100% atom economy. acs.org
Metal-FreeEthyl bromodifluoroacetateN-difluoromethylationAvoids transition metals; uses a readily available reagent. nih.govrsc.org
Metal-Free[Bis(difluoroacetoxy)iodo]benzenePhotoinduced DifluoromethylationMetal- and additive-free; driven by light. researchgate.net

One-Step and Multicomponent Reactions for Enhanced Synthetic Efficiency

Increasing synthetic efficiency by reducing the number of operational steps is a key goal in modern organic chemistry. One-pot and multicomponent reactions (MCRs) are powerful strategies for achieving this by combining multiple transformations in a single reaction vessel, thereby saving time, resources, and reducing waste. ingentaconnect.com

One-Pot Syntheses: Several efficient one-pot procedures for synthesizing complex fluorinated molecules have been developed. A domino reaction using Me3SiCF2Br allows for the conversion of methylvinylketones into α,α-difluorocyclopentanones in one pot under mild conditions. researchgate.net This process involves a cascade of in situ silyl dienol ether formation, difluorocyclopropanation, and rearrangement. researchgate.net Another example is the one-pot synthesis of difluorobicyclo[1.1.1]pentanes, important motifs in drug discovery, from α-allyldiazoacetate precursors. acs.orgnih.gov

Multicomponent Reactions (MCRs): MCRs are highly convergent reactions where three or more reactants combine in a single step to form a product that contains portions of all starting materials. researchgate.net This approach rapidly builds molecular complexity and is well-suited for creating libraries of diverse compounds. ingentaconnect.com The Ugi four-component reaction, for example, has been adapted to use difluorinated building blocks for the synthesis of complex pseudopeptides. beilstein-journals.org More recently, visible-light-driven MCRs have been reported, such as a palladium-catalyzed 1,4-difluoromethyl difunctionalization of conjugated dienes, which combines the diene, a nucleophile, and a difluoromethyl source (Freon-22) in a single, highly regioselective transformation. chemrxiv.org Similarly, a photocatalytic MCR has been developed to combine trifluoromethylarenes, dienes, and various nucleophiles in a modular defluorinative cascade. acs.org

Reaction StrategyExample SynthesisKey Reagents/CatalystsEfficiency HallmarkCitation
One-Pot Domino Reactionα,α-DifluorocyclopentanonesMe₃SiCF₂Br, nBu₄NBrMultistep cascade (4 steps) in a single pot. researchgate.net
One-Pot Cyclopropanation/InsertionDifluorobicyclo[1.1.1]pentanesα-allyldiazoacetate, difluorocarbene sourceTwo distinct reactions performed in the same flask without isolation. acs.orgnih.gov
Multicomponent Reaction (Ugi)Difluoromethyl-containing pseudopeptidesAniline, benzaldehyde, isocyanide, difluoro-acetic acid derivativeFour components combined to rapidly build a peptide-like structure. beilstein-journals.org
Photocatalytic Multicomponent Reaction1,4-Difunctionalized dienesPd catalyst, Freon-22, nucleophile, visible lightThree components coupled using light energy for high regioselectivity. acs.orgchemrxiv.org

Chemical Reactivity and Transformations of 3 Difluoromethyl Cyclopentan 1 One

Functional Group Interconversions of the Ketone Moiety

The carbonyl group of 3-(difluoromethyl)cyclopentan-1-one is a versatile hub for a variety of chemical transformations, allowing for its conversion into other functional groups through derivatization, condensation, reduction, and oxidation reactions.

Carbonyl Group Derivatization and Condensation Reactions

The ketone functionality of this compound is expected to undergo typical carbonyl group derivatization reactions. One of the most common methods for the derivatization of carbonyl compounds is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH). yorku.caepa.govchromatographyonline.com This reaction, which proceeds via an acid-catalyzed addition-elimination mechanism, results in the formation of a stable 2,4-dinitrophenylhydrazone derivative. researchgate.netcardiff.ac.uk This transformation is widely used for the identification and characterization of aldehydes and ketones.

Condensation reactions, such as the aldol (B89426) condensation, represent a powerful tool for carbon-carbon bond formation. researchgate.net The cyclopentanone (B42830) ring, in general, can undergo self-condensation or cross-condensation with other carbonyl compounds in the presence of an acid or base catalyst. mdpi.com The reaction proceeds through the formation of an enolate intermediate which then acts as a nucleophile. For this compound, the presence of the electron-withdrawing difluoromethyl group is expected to influence the acidity of the α-protons and thus the regioselectivity of enolate formation. While specific studies on the aldol condensation of this compound are not prevalent in the literature, related transformations of fluorinated pyrazolecarboxamides have been explored. mdpi.com

Furthermore, condensation reactions with various amines can lead to the formation of imines or enamines. The reaction of silyl (B83357) enol ethers of cyclopentanone with fluoroalkyl amino reagents has been reported, showcasing another avenue for the derivatization of the cyclopentanone core. mdpi.com

Table 1: Examples of Condensation Reactions with Cyclopentanone Derivatives

ReactantsReagent/CatalystProduct TypeReference
Cyclopentanone and BenzaldehydeNatural Clay-Based CatalystDimer and Trimer Products mdpi.com
Silyl enol ether of cyclopentanoneActivated TFEDMADifluoromethyl 5-aminopyrazole mdpi.com
Carboxylic Acid and AmineEDC, HOBtAmide
AldehydesN-heterocyclic carbenes (NHCs)α-Hydroxy Ketones (Benzoins) beilstein-journals.org

Reductions and Oxidations of the Ketone

The ketone group of this compound can be readily reduced to a secondary alcohol, 3-(difluoromethyl)cyclopentan-1-ol. This transformation can be achieved using a variety of reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For instance, the reduction of a related 2-(substituted-phenyl)-cyclopentane-1,3-dione has been accomplished using sodium borohydride in the presence of cuprous chloride. google.com The stereochemical outcome of such reductions can often be controlled, leading to the formation of specific diastereomers, particularly when chiral reducing agents or catalysts are employed. oregonstate.edu

Conversely, while the ketone itself cannot be further oxidized under standard conditions, the corresponding alcohol, 3-(difluoromethyl)cyclopentan-1-ol, can be oxidized back to the ketone. A wide array of oxidizing agents are available for this transformation. Additionally, studies on the chemoselective methylene (B1212753) oxidation of cyclopentane (B165970) rings bearing electron-withdrawing groups suggest that other positions on the ring could potentially be oxidized under specific conditions. nih.gov

Table 2: Representative Reduction and Oxidation Reactions of Cyclopentanones

Starting MaterialReagent/CatalystProductReference
2-(Substituted-phenyl)-cyclopentane-1,3-dioneNaBH₄, CuCl₂2-(Substituted-phenyl)-3-hydroxy-cyclopentanone google.com
Functionalized CyclopentanoneStereoselective Reducing AgentFully Functionalized Cyclopentanol oregonstate.edu
Cyclopentane with Phenyl SubstituentMn(CF₃–PDP)Methylene Oxidized Product nih.gov

Reactions Involving the Difluoromethyl Group

The difluoromethyl (CHF₂) group is a key feature of the molecule, influencing its electronic properties and providing a site for specific chemical transformations.

Proton Abstraction and Anion Chemistry of the CHF₂ Group

C-F Bond Activation and Functionalization

The carbon-fluorine bond is generally strong, but under specific conditions, it can be activated for further functionalization. The selective activation of a single C-F bond in a trifluoromethyl group has been achieved using Lewis acids, leading to the formation of difluoroalkenes. nih.govscispace.com Similar strategies could potentially be applied to the difluoromethyl group of this compound, opening pathways to new derivatives. Recent progress has been made in the selective C-F bond activation of trifluoromethyl alkenes, which could serve as a model for the development of reactions for difluoromethylated alkanes. sioc-journal.cn Transition-metal-free conditions for C-F bond activation have also been developed, expanding the toolkit for modifying fluorinated compounds. scispace.com

Stereoselective Reactions of this compound

The presence of a stereocenter at the 3-position of the cyclopentanone ring introduces the element of stereoselectivity in its reactions. Reactions such as the reduction of the ketone will lead to the formation of diastereomers (cis and trans isomers of 3-(difluoromethyl)cyclopentan-1-ol). The stereochemical outcome of these reactions can often be influenced by the choice of reagents and reaction conditions. For instance, the stereoselective reduction of functionalized cyclopentanones has been used to control the relative stereochemistry of substituents on the ring. oregonstate.edu

Furthermore, if the starting material is enantiomerically pure, its chirality can direct the stereochemical course of subsequent reactions. Organocascade reactions, for example, have been employed to synthesize spirooxindole-fused cyclopentanes with high stereocontrol. acs.org While specific studies on this compound are limited, the principles of stereoselective synthesis developed for other cyclopentanone derivatives are applicable. google.comgoogle.com The synthesis of various difluoromethyl-containing cyclopropanes with high stereoselectivity has also been reported, highlighting the growing interest in controlling the stereochemistry of fluorinated molecules. nih.gov

Cyclopentanone Ring Modifications and Annulation Reactions

The reactivity of the cyclopentanone ring in this compound is influenced by the presence of the electron-withdrawing difluoromethyl group. This group can affect the acidity of the α-protons and the reactivity of the carbonyl group, thereby influencing the course of various ring modification and annulation reactions. While specific documented examples for this compound are limited in publicly available literature, the general principles of cyclopentanone chemistry can be applied to predict its behavior in such transformations.

Enolate formation is a key first step in many ring modification and annulation reactions of ketones. masterorganicchemistry.com The presence of the difluoromethyl group at the 3-position is expected to have a modest acidifying effect on the α-protons at the C2 and C5 positions through an inductive effect. This would facilitate the formation of the corresponding enolate under basic conditions. The regioselectivity of enolate formation (i.e., whether the enolate forms at the C2 or C5 position) would be a critical factor in determining the outcome of subsequent reactions.

Annulation Reactions

Annulation reactions involve the formation of a new ring onto an existing one. The Robinson annulation is a classic example, which combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring. wikipedia.orguoc.grmasterorganicchemistry.com In the context of this compound, a Robinson annulation would likely proceed by the initial formation of an enolate, followed by a Michael addition to an α,β-unsaturated ketone, such as methyl vinyl ketone. The resulting 1,5-dicarbonyl intermediate would then undergo an intramolecular aldol condensation to yield a difluoromethyl-substituted bicyclic system. youtube.comlibretexts.org

The specific structure of the product would depend on which enolate is formed and participates in the initial Michael addition. The reaction would provide a pathway to bicyclo[4.3.0]nonenone derivatives bearing a difluoromethyl group.

Table 1: Potential Reactants for Robinson Annulation with this compound

Michael AcceptorExpected Product Type
Methyl vinyl ketoneDifluoromethyl-substituted bicyclo[4.3.0]nonenone
Ethyl vinyl ketoneEthyl- and difluoromethyl-substituted bicyclo[4.3.0]nonenone
Phenyl vinyl ketonePhenyl- and difluoromethyl-substituted bicyclo[4.3.0]nonenone

Cycloaddition Reactions

The enolate or enol ether derivatives of this compound could also participate in various cycloaddition reactions to construct new rings. For instance, a [4+2] cycloaddition (Diels-Alder reaction) could be envisaged where a silyl enol ether derived from this compound acts as the diene component, reacting with a suitable dienophile to form a bicyclic system with a difluoromethyl substituent.

Furthermore, the synthesis of heterocyclic compounds fused to the cyclopentanone ring is a plausible transformation. This can often be achieved through reactions with bifunctional reagents. For example, reaction with a hydrazine (B178648) derivative could lead to the formation of a fused pyrazole (B372694) ring, while reaction with a hydroxylamine (B1172632) derivative could yield a fused isoxazole. The specific conditions for these cyclization reactions would need to be optimized. nih.govresearchgate.net

Ring Modifications

The cyclopentanone ring itself can be modified through various reactions. Ring expansion reactions, such as the Baeyer-Villiger oxidation, could be used to convert this compound into a six-membered lactone. The regioselectivity of this oxidation would be an interesting aspect to study, determining which of the two α-carbons migrates.

Ring contraction is another possibility, though less common for simple cyclopentanones unless specific functionalities are present. thieme-connect.de

It is important to note that while these reactions are well-established for cyclopentanones in general, their application to this compound has not been extensively reported. The electronic effects of the difluoromethyl group would likely play a significant role in the reactivity and regioselectivity of these transformations, making this an area ripe for further investigation.

Applications of 3 Difluoromethyl Cyclopentan 1 One As a Versatile Building Block in Organic Synthesis

Construction of Complex Polycyclic and Heterocyclic Fluorinated Architectures

No research findings are available to detail the use of 3-(Difluoromethyl)cyclopentan-1-one in the construction of complex polycyclic or heterocyclic fluorinated structures.

Synthesis of Fluoro-Organic Scaffolds for Diverse Chemical Research

There is no documented use of this compound for the synthesis of fluoro-organic scaffolds.

Precursor for Advanced Materials Chemistry

The potential of this compound as a precursor for advanced materials has not been explored in any available scientific literature.

The inquiry into the scientific relevance of this compound has revealed a significant knowledge gap. The compound does not appear in the established body of chemical literature, preventing a detailed discussion of its applications as a synthetic building block. Future research may yet uncover synthetic routes to this molecule and explore its potential, but at present, it remains an elusive target in the vast landscape of fluorinated organic compounds.

Emerging Research Directions and Future Outlook

Development of More Sustainable and Green Synthetic Protocols

The chemical industry's increasing focus on environmental stewardship has spurred research into greener synthetic methods for valuable intermediates like 3-(Difluoromethyl)cyclopentan-1-one. The principles of green chemistry, which promote the reduction of waste, use of safer solvents, and energy efficiency, are being actively applied to fluorination and cycloalkane synthesis. acs.org

Future research in this area is expected to concentrate on several key aspects:

Catalytic and Atom-Economic Reactions: Moving away from stoichiometric reagents towards catalytic systems is a cornerstone of green chemistry. acs.org The development of novel catalysts that can facilitate the direct and selective difluoromethylation of cyclopentanone (B42830) precursors would represent a significant advance. This includes exploring transition-metal catalysis and organocatalysis to improve atom economy, minimizing the formation of byproducts. acs.org

Safer Reagents and Solvents: Traditional fluorination methods can involve hazardous reagents. Research is ongoing to identify and utilize safer, more environmentally benign fluorinating agents. Similarly, the replacement of volatile and toxic organic solvents with greener alternatives like water, supercritical fluids, or deep eutectic solvents is a critical goal. acs.orgrsc.org The use of deep eutectic solvents, for instance, has shown promise in biomass fractionation and could be adapted for chemical synthesis. rsc.org

Energy Efficiency and Alternative Energy Sources: Investigating the use of alternative energy sources such as mechanochemistry (ball milling), microwave irradiation, or sonication can lead to more energy-efficient processes. sciencesconf.org Mechanochemistry, in particular, has emerged as a powerful tool for sustainable synthesis by reducing or eliminating the need for solvents. sciencesconf.org

Biocatalysis: The use of enzymes for specific chemical transformations offers high selectivity under mild conditions, often negating the need for protecting groups. acs.org The future may see the development of engineered enzymes capable of catalyzing the synthesis or stereoselective modification of fluorinated cyclopentanones.

Table 1: Potential Green Chemistry Approaches for the Synthesis of this compound

Green Chemistry PrincipleApplication to Synthesis of this compoundPotential Benefits
Catalysis Use of transition-metal or organocatalysts for difluoromethylation or cyclization steps.Reduced waste, higher efficiency, lower energy consumption. acs.org
Atom Economy Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product.Minimization of byproducts and waste. acs.org
Safer Solvents & Reagents Replacing hazardous solvents and fluorinating agents with greener alternatives (e.g., ionic liquids, water).Improved safety profile, reduced environmental impact. acs.orgrsc.org
Energy Efficiency Employing microwave, ultrasound, or mechanochemical methods to reduce reaction times and energy input.Lower operational costs, smaller carbon footprint. sciencesconf.org
Use of Renewable Feedstocks Exploring synthetic pathways that start from biomass-derived materials.Reduced reliance on fossil fuels, improved sustainability. nih.gov

Exploration of Novel Reactivity Patterns and Selectivity Control

The presence of the electron-withdrawing difluoromethyl group significantly influences the reactivity of the cyclopentanone ring. Understanding and harnessing these electronic effects is key to unlocking the full synthetic potential of this compound.

Future research will likely focus on:

Asymmetric Synthesis and Desymmetrization: The development of catalytic enantioselective methods to produce specific stereoisomers of this compound and its derivatives is a major goal. Strategies involving the desymmetrization of prochiral cyclopentene-1,3-diones through reactions like 1,3-dipolar cycloadditions have proven effective for similar scaffolds and could be adapted. mdpi.com

Stereo- and Regioselective Functionalization: Controlling the selectivity of reactions at the α-position to the carbonyl group or at the difluoromethyl-bearing carbon is crucial. Research into diastereoselective reactions, guided by the steric and electronic influence of the difluoromethyl group, will enable the synthesis of complex, multi-substituted cyclopentanes.

Cycloaddition Reactions: The ketone functionality and the cyclopentane (B165970) ring can participate in various cycloaddition reactions. Exploring [3+2] and other cycloaddition pathways can provide rapid access to complex polycyclic and heterocyclic structures containing the difluoromethylcyclopentane motif. mdpi.comresearchgate.net The unique electronic nature of the starting material can influence the kinetics and selectivity of these reactions. researchgate.net

Fluorine-Specific Reactivity: The C-F bonds in the difluoromethyl group, while generally stable, can be activated under specific conditions. Investigating novel transformations that leverage the unique properties of the CHF₂ group could lead to new synthetic methodologies.

Table 2: Reactivity and Selectivity in the Chemistry of this compound

Reaction TypeResearch FocusKey Challenges & Opportunities
Enolate Chemistry Asymmetric alkylation, aldol (B89426), and Michael addition reactions.Controlling stereoselectivity (diastereo- and enantioselectivity) at the α-carbon.
Reduction Stereoselective reduction of the ketone to the corresponding alcohol.Achieving high diastereoselectivity to set the stereochemistry of the hydroxyl group relative to the difluoromethyl group.
Cycloaddition [3+2], [4+2], and other cycloaddition reactions involving the ketone or derived alkenes.Exploring the impact of the CHF₂ group on reaction feasibility and selectivity; accessing complex scaffolds. mdpi.comresearchgate.net
Nucleophilic Addition Addition of organometallic reagents to the carbonyl group.Overcoming potential steric hindrance and managing electronic effects from the CHF₂ group.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, reproducibility, and scalability. For a valuable building block like this compound, these technologies hold immense promise.

Future directions include:

Automated Library Synthesis: Integrating the synthesis of this compound into automated platforms would enable the rapid generation of derivative libraries for drug discovery and materials science research. nih.govchemspeed.comacs.org Automated liquid-liquid extraction and purification steps can further streamline the workflow. acs.org

Process Analytical Technology (PAT): Implementing real-time monitoring and control of critical process parameters (e.g., temperature, pressure, concentration) within a flow setup can ensure consistent product quality and yield.

Telescoping Reactions: Flow chemistry allows for the "telescoping" of multi-step sequences without the need to isolate and purify intermediates. This can significantly reduce waste, time, and resources in the synthesis of more complex molecules derived from this compound.

Table 3: Advantages of Flow Chemistry and Automation for this compound Synthesis

FeatureAdvantageRelevance to this compound
Enhanced Heat and Mass Transfer Improved reaction control, higher yields, and better selectivity.Crucial for managing potentially exothermic fluorination reactions. researchgate.net
Improved Safety Small reaction volumes minimize risks associated with hazardous reagents or unstable intermediates.Important for handling fluorinating agents and high-pressure reactions.
Scalability Production can be scaled up by running the system for longer periods ("numbering-up") rather than increasing reactor size.Facilitates seamless transition from laboratory-scale research to industrial production.
Automation and Reproducibility Computer-controlled systems ensure high reproducibility and allow for unattended operation.Enables high-throughput screening of reaction conditions and synthesis of compound libraries. chemspeed.comrsc.org
Integration of Purification In-line purification techniques can be incorporated to provide a continuous stream of pure product.Streamlines the overall manufacturing process. acs.org

Q & A

Basic: What are the common synthetic routes for 3-(difluoromethyl)cyclopentan-1-one, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves cyclopentanone derivatives as starting materials. A key step is introducing the difluoromethyl group via nucleophilic substitution or fluorination using agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. For example, cyclopentanone may undergo α-fluorination followed by functional group modification . Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically affect yield. Polar aprotic solvents (e.g., DMF) and low temperatures (~0–25°C) often minimize side reactions like over-fluorination or ring-opening .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR : 19F^{19}\text{F} NMR is essential for distinguishing the difluoromethyl group’s chemical environment (δ ~ -100 to -120 ppm for CF2_2). 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve cyclopentanone backbone signals, with ketone carbonyls at ~210–220 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C6_6H8_8F2_2O; exact mass 130.0543) and fragments (e.g., loss of CO from the cyclopentanone ring) .
  • IR : Strong C=O stretch at ~1740 cm1^{-1} and C-F vibrations at 1100–1250 cm1^{-1} .

Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic additions?

Answer:
Density Functional Theory (DFT) models assess the electrophilicity of the ketone group and steric effects from the difluoromethyl substituent. The CF2_2 group’s electron-withdrawing nature increases carbonyl electrophilicity, favoring nucleophilic attack at the α-position. Solvent effects (e.g., dielectric constant) and transition-state geometries can be simulated to predict regioselectivity in reactions like Grignard additions or enolate formation .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurities. Key steps include:

  • Purity Validation : Use HPLC with UV/ELS detection (≥95% purity).
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple concentrations.
  • Control Experiments : Test metabolites or degradation products (e.g., hydrolysis of the ketone group) for off-target effects .

Basic: How does the difluoromethyl group influence the compound’s physicochemical properties?

Answer:
The CF2_2 group enhances metabolic stability by resisting oxidative degradation. It also increases lipophilicity (logP ~1.5–2.0), improving membrane permeability. However, steric bulk may reduce binding affinity in some enzyme assays. These properties make the compound a valuable intermediate in drug discovery for optimizing pharmacokinetics .

Advanced: What role does this compound play in enantioselective synthesis?

Answer:
The compound’s rigid cyclopentanone scaffold serves as a chiral template. Asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) can induce stereoselectivity during functionalization. For example, Shi epoxidation or Noyori hydrogenation may yield enantiopure derivatives for probing structure-activity relationships (SAR) in medicinal chemistry .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Use nitrile gloves, goggles, and lab coats.
  • Ventilation : Work in a fume hood due to potential volatility and inhalation risks.
  • Storage : Keep under inert gas (N2_2) at 2–8°C to prevent ketone oxidation or moisture absorption .

Advanced: How do solvent effects modulate the compound’s stability in long-term storage?

Answer:
Polar aprotic solvents (e.g., acetonitrile) stabilize the ketone group by reducing nucleophilic attack. In protic solvents (e.g., methanol), trace acids/bases may catalyze aldol condensation or hemiketal formation. Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS monitoring identify degradation pathways .

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